1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde” belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Fluorobenzyl refers to the presence of a benzyl group that is attached to a fluorine atom .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions . Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for “this compound”.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the conditions and reagents used . Without specific context or literature, it’s challenging to provide a detailed chemical reactions analysis.Scientific Research Applications
Synthesis and Functionalization of Indoles
Indoles, including derivatives like 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde, play a significant role in organic chemistry due to their presence in a wide range of natural and synthetic biologically active molecules. The synthesis and functionalization of indoles have been extensively researched, with palladium-catalyzed reactions emerging as a versatile tool for accessing complex indole structures. These methods allow for efficient synthesis with broad functional group tolerance, offering pathways to fine chemicals, agrochemical, and pharmaceutical intermediates in a more environmentally friendly manner compared to traditional approaches (Cacchi & Fabrizi, 2005).
One-Pot Synthesis Techniques
One-pot synthesis methods have been developed for the efficient preparation of substituted indoles, including 2-substituted and 2,3-disubstituted indoles, from related precursors. These methodologies utilize microwave-assisted conditions or reactions with aromatic or α,β-unsaturated aldehydes to yield high-purity indoles. Such techniques demonstrate the adaptability and efficiency of modern synthetic procedures in creating complex indole derivatives, which can serve as intermediates in the synthesis of natural products and other bioactive molecules (Kraus & Guo, 2008; Kraus & Guo, 2009).
Catalytic Activity and Synthesis of Fluorinated Indoles
The catalytic activity of various catalysts, including nickel ferrite nanoparticles, has been explored for the synthesis of indole derivatives with fluorine substitutions. These studies highlight the potential of catalysis in creating fluorinated indole compounds, which are valuable in medicinal chemistry due to their altered physicochemical properties compared to their non-fluorinated counterparts. Such synthetic strategies expand the toolkit available for designing indole-based molecules with potential therapeutic applications (Rao et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-4-2-1-3-14(15)10-18-8-7-13-9-12(11-19)5-6-16(13)18/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQELACSLNFEYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.